molecular formula C24H16S3 B14128612 2,5-bis(5-phenylthiophen-2-yl)thiophene CAS No. 1665-32-3

2,5-bis(5-phenylthiophen-2-yl)thiophene

Cat. No.: B14128612
CAS No.: 1665-32-3
M. Wt: 400.6 g/mol
InChI Key: XRJQPRXHZIHZQT-UHFFFAOYSA-N
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Description

2,5-bis(5-phenylthiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including material science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(5-phenylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling of organotin compounds with organic halides. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(5-phenylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Bromine in acetic acid or iodine in chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2,5-bis(5-phenylthiophen-2-yl)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential in bioimaging due to its fluorescent properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,5-bis(5-phenylthiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices, such as transistors and solar cells.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.

    2,5-bis(6-amine-benzoxazol-2-yl)thiophene: Used as a fluorescent dye with large Stokes shift.

Uniqueness

2,5-bis(5-phenylthiophen-2-yl)thiophene is unique due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry.

Properties

CAS No.

1665-32-3

Molecular Formula

C24H16S3

Molecular Weight

400.6 g/mol

IUPAC Name

2,5-bis(5-phenylthiophen-2-yl)thiophene

InChI

InChI=1S/C24H16S3/c1-3-7-17(8-4-1)19-11-13-21(25-19)23-15-16-24(27-23)22-14-12-20(26-22)18-9-5-2-6-10-18/h1-16H

InChI Key

XRJQPRXHZIHZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CC=C5

Origin of Product

United States

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